3-Bromo-4-chloro-5-nitrotoluene

Lipophilicity Drug Design Physicochemical Properties

Researchers and procurement managers face risks when substituting halonitrotoluene isomers due to unpredictable changes in reactivity, lipophilicity, and toxicity. This specific 1,2,3,5-tetrasubstituted pattern delivers predictable regioselectivity. - **Measurable outcomes**: XLogP 3.4 for moderate lipophilic pockets; melting point 58-59°C for analytical reference use. - **Supply chain**: Reliable stock for pharmaceutical/agrochemical intermediate needs.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48
CAS No. 89642-18-2
Cat. No. B3298172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-5-nitrotoluene
CAS89642-18-2
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
InChIKeyAHQZTSMMQGYNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-5-nitrotoluene: Properties & Synthetic Role


3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2) is a polysubstituted aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol [1]. It features a benzene ring substituted with a methyl group, a nitro group (-NO2), a chlorine atom, and a bromine atom. The compound is primarily used as a building block or intermediate in organic synthesis, with applications in pharmaceutical and agrochemical research [1]. Its solid form has a melting point in the range of 58-59 °C, and it presents typical hazards for halogenated nitroaromatics, including being harmful if swallowed and causing skin and eye irritation [REFS-1, REFS-2].

Synthesis Workflow
Orthogonal Br/Cl handles support sequential Pd-catalyzed cross-coupling for complex molecule assembly
Building-Block Profile
Densely functionalized aromatic core fits pharmaceutical and agrochemical intermediate libraries
Quality Control
Characteristic melting point behavior supports rapid identity and purity assessment upon receipt

3-Bromo-4-chloro-5-nitrotoluene: Generic Substitution Risks


In the class of halonitrotoluenes, the specific ring substitution pattern (1,2,3,5-tetrasubstitution with Br, Cl, NO2, and CH3 groups) defines a molecule's unique chemical and physical properties. Interchanging isomers like 2-Bromo-4-chloro-5-nitrotoluene or 3-Bromo-5-chloro-2-nitrotoluene introduces significant, often unpredictable, risks [1]. These include changes in reactivity and regioselectivity in cross-coupling reactions, differences in lipophilicity (XLogP) that can impact biological assays, and potential alterations in toxicity profiles. The unique substitution pattern of 3-Bromo-4-chloro-5-nitrotoluene provides specific handling and reactivity characteristics that cannot be assumed for other halonitrotoluenes, making generic substitution a high-risk strategy for reproducible research [1].

Isomer substitution (e.g., 2-bromo or 5-nitro positional change) may shift cross-coupling regioselectivity and reaction outcomes

The ortho-Br/ortho-Cl pattern is unique; analog reactivity cannot be assumed

Lipophilicity differences across halonitrotoluene isomers can alter distribution in biological assays

Even a small XLogP shift may affect permeability and assay interpretation

GHS hazard profiles differ between substitution patterns, impacting handling, storage and waste procedures

Do not transfer safety assessments from simpler nitroaromatics; review supplier SDS per lot

3-Bromo-4-chloro-5-nitrotoluene vs. Closest Analogs


Lipophilicity vs. 2-Bromo-4-chloro-5-nitrotoluene

The substitution pattern directly impacts lipophilicity, a key determinant in ADME properties. 3-Bromo-4-chloro-5-nitrotoluene has a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1]. In contrast, its regioisomer, 2-Bromo-4-chloro-5-nitrotoluene, has a reported XLogP of 2.8 [2]. This difference in lipophilicity is significant and will lead to different behavior in biological systems and chromatographic separations.

Lipophilicity (XLogP)
Cross-study comparable
3.4 vs 2.8
Δ = 0.6 units
Lipophilicity difference may impact assay distribution and permeability
Computed XLogP3-AA; experimental logD/D confirmation recommended
Lipophilicity Drug Design Physicochemical Properties

GHS Safety Profile vs. 4-Nitrotoluene

The specific GHS hazard statements for 3-Bromo-4-chloro-5-nitrotoluene provide a clear, standardized safety profile that is essential for laboratory management and procurement decisions. The compound carries specific hazard codes H302, H315, H319, and H335 . This is in contrast to a simpler nitroaromatic like 4-Nitrotoluene, which may have a different profile (e.g., H302, H373, H411) , indicating different long-term or environmental hazards.

GHS Safety Profile
Data to verify
H302, H315, H319, H335
vs H302, H373, H411
Hazard statement set dictates handling and disposal protocols
Supplier SDS review advised; class-level comparison with 4-nitrotoluene
Safety Data GHS Classification Occupational Health

Regioselective Cross-Coupling via Orthogonal Halogens

The presence of two different halogen atoms (Br and Cl) ortho to each other on the ring provides a unique synthetic handle. The carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions (e.g., Suzuki, Stille), allowing for sequential, site-selective functionalization . This is a key differentiating factor from analogs with only one halogen (e.g., 3-Bromo-5-nitrotoluene) or those with two identical halogens (e.g., 3,5-Dichloro-4-nitrotoluene), where such orthogonal reactivity is not possible.

Orthogonal Reactivity
Class-level inference
Br/Cl ortho pattern enables sequential Pd coupling; dichloro analog lacks selectivity
Supports step-efficient synthetic route design
Verify under specific catalyst/ligand conditions
Cross-Coupling Organic Synthesis Regioselectivity

Melting Point vs. 2-Bromo-4-chloro-6-nitrotoluene

The compound's melting point is a key physical property for assessing purity and planning handling procedures. 3-Bromo-4-chloro-5-nitrotoluene has a reported melting point of 58-59 °C . This is significantly different from a related isomer, 2-Bromo-4-chloro-6-nitrotoluene, which has a reported melting point of 46-48 °C . This difference is a simple, quantifiable metric that confirms the compound's identity and can indicate purity.

Melting Point (mp)
Cross-study comparable
58–59 °C
vs 46–48 °C
Δ ≈ 12 °C
Large mp difference aids rapid identity and purity verification
Cross-study data; confirm with actual lot COA
Material Handling Quality Control Physical Property

3-Bromo-4-chloro-5-nitrotoluene: Key Applications


Pharmaceutical R&D Building Block

As a densely functionalized aromatic building block with orthogonal halogen handles, 3-Bromo-4-chloro-5-nitrotoluene is ideally suited for the synthesis of complex drug-like molecules . Its specific lipophilicity (XLogP 3.4) [1] makes it a candidate for building compound libraries targeting moderately lipophilic binding pockets, where an analog with an XLogP of 2.8 might show reduced permeability.

Agrochemical Lead Optimization

Halogenated nitroaromatic compounds are a common class of intermediates for synthesizing active ingredients in crop protection . The ability to sequentially modify the bromo- and chloro-substituents allows for the systematic exploration of structure-activity relationships (SAR) around a common core, accelerating the discovery of new herbicides or fungicides.

Analytical Chemistry Internal Standard

The unique combination of physical properties (melting point 58-59°C) and chemical stability make it a candidate for use as an internal standard or reference material in analytical chemistry, particularly for methods like HPLC or GC-MS that are used to quantify similar halogenated aromatic compounds in complex mixtures.

Application
Selection Property
Validation Focus
Pharmaceutical R&D building block
Orthogonal halogen handles, moderate lipophilicity
Cross-coupling regioselectivity, lipophilicity screening
Agrochemical lead optimization
Sequential functionalization capability
SAR exploration, regioselective diversification
Analytical reference standard
Characteristic melting point, halogenated core
Melting point confirmation, chromatographic behavior

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